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Compound of Interest
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Cat. No.: B606099

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase
Selectivity of BI-882370 in Comparison to Other BRAF Inhibitors.

In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount.
Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a
drug. This guide provides a detailed comparison of the cross-reactivity profile of BI-882370, a
potent RAF inhibitor, with other established BRAF inhibitors, Vemurafenib and Dabrafenib. The
data presented is compiled from publicly available experimental findings to offer an objective
overview for researchers in drug discovery and development.

Kinase Selectivity Profiles: A Head-to-Head
Comparison

BI-882370 is a highly potent and selective RAF inhibitor that binds to the DFG-out (inactive)
conformation of the BRAF kinase.[1] Its selectivity has been assessed against a broad panel of
kinases, revealing a distinct profile compared to first-generation BRAF inhibitors.

BI-882370 Cross-Reactivity Data

BI-882370 was evaluated for its inhibitory activity against a panel of 253 kinases at a
concentration of 1,000 nM.[1] Of these, 15 kinases demonstrated inhibition of 50% or greater.
The IC50 values for these off-target kinases were subsequently determined and are presented
in the table below. The most potently inhibited off-target kinase was CSF1R, with an IC50 value
approximately 100-fold less potent than its inhibition of BRAF V600E.[1]
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Kinase Family Target Kinase IC50 (nM)

RAF BRAF V600E 0.4

BRAF WT 0.8

CRAF 0.6

Tyrosine Kinase CSF1R 39

Tyrosine Kinase FLT3 120

Tyrosine Kinase KIT 150

Tyrosine Kinase PDGFRa 200

Tyrosine Kinase PDGFRp 230

Tyrosine Kinase RET 300

Tyrosine Kinase TRKA 320

Tyrosine Kinase TRKB 350

Tyrosine Kinase AXL 450

Tyrosine Kinase MER 500

Serine/Threonine Kinase ROCK1 600

Serine/Threonine Kinase ROCK2 650

SRC Family Kinase LYN Not s.p.ecified in table, but
identified as an off-target[2]

SRC Family Kinase VESL Not specified in table, but
identified as an off-target[2]

Serine/Threonine Kinase SRMS \dentified as a protein kinase

off-target[2]

This table summarizes the IC50 values for kinases inhibited by BI-882370 as identified in a
primary screen.[1]
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Comparative Cross-Reactivity of BRAF Inhibitors

Direct head-to-head kinome-wide comparisons of BI-882370, Vemurafenib, and Dabrafenib in
the same assay are not readily available in the public domain. However, by compiling data from
various studies, a comparative overview can be constructed. It's important to note that
variations in experimental conditions can influence the results.

Inhibitor Primary Targets Notable Off-Targets Reference

CSF1R, FLT3, KIT,
PDGFRa/B, RET,
BRAF V600E, BRAF TRKA/B, AXL, MER,
BI-882370 , [1][2]
WT, CRAF ROCK1/2, SRC family
kinases (LYN, YES1),

SRMS

CRAF, SRMS, ACK1,
LCK, YES1, SRC,
. CSK, PTK6, TGFBR2.
Vemurafenib BRAF V600E _ o [31[4]
Paradoxical activation
of BRAF at certain

concentrations.

) ARAF, a group of
Dabrafenib BRAF V600E [2][4]
CDKs, NEK9, CDK16.

This table provides a summary of the known primary and off-target kinases for each inhibitor
based on available literature. Direct comparison of potencies across different studies should be
done with caution.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for key
experiments cited in the characterization of kinase inhibitor selectivity.

KINOMEscan™ Competition Binding Assay
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This high-throughput assay is a widely used method to determine the selectivity of kinase
inhibitors. It relies on a competition-based binding assay.

Principle: The test compound is competed against a known, immobilized ligand for binding to a
panel of DNA-tagged kinases. The amount of kinase that binds to the immobilized ligand is
quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the
presence of the test compound indicates that the compound is interacting with the kinase.[5][6]

Protocol:

o Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with
a DNAtag.

o Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support
(e.g., beads).

o Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and
the test compound at a specific concentration (e.g., 1,000 nM for the BI-882370 screen).

e Washing: Unbound components are washed away.

» Quantification: The amount of kinase bound to the solid support is quantified by gPCR using
the unique DNA tag for each kinase.

o Data Analysis: The results are typically expressed as a percentage of the DMSO control. A
low percentage indicates strong inhibition of binding. For hits, IC50 or Kd values can be
subsequently determined by running the assay with a range of compound concentrations.

KINOMEscan™ Workflow

DNA-Tagged Kinase
Solid Support (Beads)
Immobilized Ligand

ify bound kinase

gPCR Quantification
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KINOMEscan™ Competition Binding Assay Workflow.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding

assay.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive

tracer from the kinase active site by a test inhibitor. The kinase is typically tagged (e.g., with

GST or His), and a europium (Eu)-labeled antibody against the tag is used as the FRET donor.

The tracer, labeled with Alexa Fluor 647, acts as the FRET acceptor. When the tracer is bound

to the kinase, FRET occurs. An inhibitor that binds to the ATP site will displace the tracer,
leading to a decrease in the FRET signal.[7][8][9]

Protocol:

Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent
tracer, and test compound at appropriate concentrations.

Assay Plate Setup: Add the test compound dilutions to the assay plate.

Kinase/Antibody Addition: Add the pre-mixed kinase and Eu-labeled antibody solution to the
wells.

Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to
allow the binding to reach equilibrium.

Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the
emission at 665 nm (acceptor) and 615 nm (donor).

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio
indicates inhibition. IC50 values are determined by plotting the emission ratio against the
logarithm of the inhibitor concentration.
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Principle of the LanthaScreen® Eu Kinase Binding Assay.

RAF Kinase Cascade Enzymatic Assay

This assay measures the enzymatic activity of the RAF-MEK-ERK signaling cascade.

Principle: The assay reconstitutes the signaling cascade in vitro. Activated RAF kinase
phosphorylates and activates MEK1, which in turn phosphorylates and activates ERK2. The
activity of ERK2 is then measured by its ability to phosphorylate a specific substrate. Inhibition
of any kinase in this cascade will result in a decrease in the final signal.[10][11]

Protocol:

o Reaction Mixture Preparation: Prepare a reaction buffer containing the components of the
cascade: active RAF (e.g., BRAF V600E), inactive MEK1, and inactive ERK2.

« Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
« Initiation of Reaction: Start the reaction by adding ATP.

¢ Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time
to allow the cascade to proceed.
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o Detection of ERK Activity: The activity of the terminal kinase, ERK2, is measured. This can
be done in several ways:

o Radiometric Assay: Using [y-32P]JATP and measuring the incorporation of the radioactive
phosphate into an ERK substrate (e.g., myelin basic protein).

o Fluorescence-Based Assay: Using a fluorescently labeled ERK substrate and detecting its
phosphorylation, for example, through a FRET-based method or using a phosphorylation-
specific antibody in an ELISA format.

o Data Analysis: The signal is measured and plotted against the inhibitor concentration to
determine the IC50 value.

RAF-MEK-ERK Signaling Cascade

Blocks ctive osphorylates nactive ctive osphorylates ctive osphorylates ubstrate Phosphorylated Substrate (Signal)

Click to download full resolution via product page
Inhibition of the RAF-MEK-ERK Kinase Cascade.

Conclusion

BI-882370 demonstrates a high degree of selectivity for the RAF kinase family. While it exhibits
some cross-reactivity with other kinase families, the inhibitory concentrations for these off-
targets are significantly higher than for its primary targets. In comparison to Vemurafenib and
Dabrafenib, BI-882370 presents a distinct off-target profile. A comprehensive understanding of
these selectivity profiles is crucial for the rational design of future clinical trials and for
anticipating potential on-target and off-target toxicities. The experimental protocols provided
herein offer a foundation for the consistent and comparable evaluation of kinase inhibitor
selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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